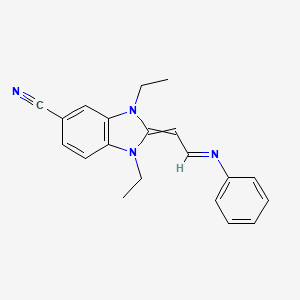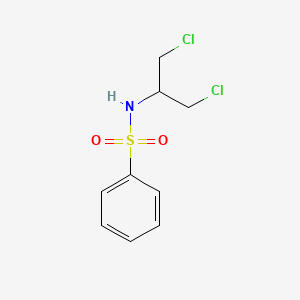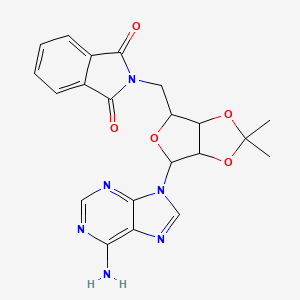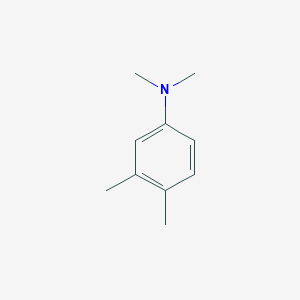![molecular formula C6H4N2 B14746371 Cyclopenta[c]pyrazole CAS No. 250-39-5](/img/structure/B14746371.png)
Cyclopenta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[c]pyrazole is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta[c]pyrazole typically involves the condensation of diarylmethylidenecyclopentanes with hydrazine, hydroxylamine, or thiourea derivatives. This reaction affords the corresponding fused pyrazoles, oxazoles, and pyrimidines . Another method involves the base-mediated reaction of 4-chloro-3-vinyl coumarins with β-ketodinitriles, resulting in the formation of coumarin-based cyclopenta[c]pyrans .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of green solvents, efficient purification techniques, and scalable reaction setups.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Condensation Reactions: With hydrazine, hydroxylamine, and thiourea derivatives to form fused pyrazoles, oxazoles, and pyrimidines.
Nucleophilic Substitution: Involving active sites on the this compound scaffold.
Common Reagents and Conditions
Hydrazine, Hydroxylamine, Thiourea: Used in condensation reactions.
Base (e.g., Et₃N): Used in base-mediated reactions.
Solvents (e.g., Ethanol): Commonly used in these reactions.
Major Products Formed
Fused Pyrazoles, Oxazoles, Pyrimidines: From condensation reactions.
Cyclopenta[c]pyrans: From base-mediated reactions.
Aplicaciones Científicas De Investigación
Cyclopenta[c]pyrazole and its derivatives have been explored for various scientific research applications:
Medicinal Chemistry: Investigated as potential inhibitors of calcium channels, which are targets for pain management and other neurological conditions.
Biological Activities: Exhibits antifungal and antibacterial activities.
Materials Science: Used in the development of novel materials with unique photophysical properties.
Mecanismo De Acción
The mechanism of action of cyclopenta[c]pyrazole derivatives often involves interaction with specific molecular targets, such as calcium channels. For example, certain derivatives act as N-type calcium channel blockers, which can modulate pain signaling pathways . Additionally, some pyrazole derivatives exhibit antioxidant and antiproliferative activities, which are mediated through their effects on oxidative stress and cellular metabolism .
Comparación Con Compuestos Similares
Cyclopenta[c]pyrazole can be compared with other similar compounds, such as:
Cyclopenta[d]isoxazoles: Formed from reactions with hydroxylamine.
Tricyclic Pyrazoles: Used as scaffolds for cannabinoid receptor interaction.
Pyrazole Derivatives: Known for their diverse biological activities and synthetic versatility.
This compound stands out due to its unique fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
250-39-5 |
|---|---|
Fórmula molecular |
C6H4N2 |
Peso molecular |
104.11 g/mol |
Nombre IUPAC |
cyclopenta[c]pyrazole |
InChI |
InChI=1S/C6H4N2/c1-2-5-4-7-8-6(5)3-1/h1-4H |
Clave InChI |
PZAYJNNTMOGLPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


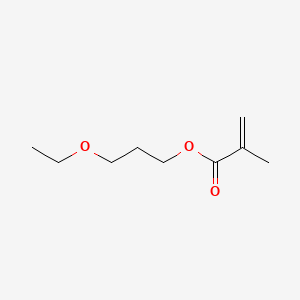
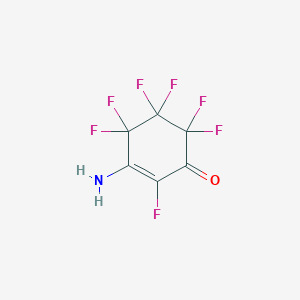
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)

![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)
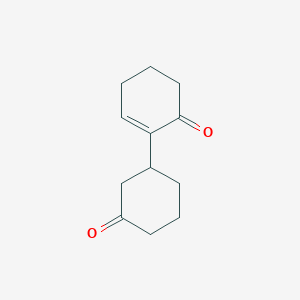

![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
